molecular formula C6H10 B1581292 4-Methyl-1-pentyne CAS No. 7154-75-8

4-Methyl-1-pentyne

Cat. No. B1581292
CAS RN: 7154-75-8
M. Wt: 82.14 g/mol
InChI Key: OXRWICUICBZVAE-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyne, also known as Isobutyl acetylene, is a clear yellow liquid . It is used as a polymer matrix together with synthesized NH2-MIL 53 metal organic framework (MOF) as a filler to fabricate a mixed matrix membrane (MMM) .


Synthesis Analysis

This compound can be synthesized using a traditional Ziegler–Natta or a metallocene catalyst for the copolymerization . Another method involves copolymerizing ethylene (E) and 4-methyl-1-pentene (4M1P) using an α-diimine Ni (ii) catalyst with MAO (methylaluminoxane) or Et2AlCl (diethylaluminium chloride) as the cocatalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH≡CCH2CH(CH3)2 . Its molecular weight is 82.14 and its IUPAC Standard InChI is InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3 .


Chemical Reactions Analysis

This compound, like other alkynes, exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The acidity, reactivity, and other properties can differ based on the location of this triple bond within the molecule .


Physical And Chemical Properties Analysis

This compound is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . It has a refractive index of n20/D 1.393 (lit.), a boiling point of 61-62 °C (lit.), and a density of 0.698 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave Studies

  • Gas-Phase Structures : The gas-phase structures of 4-methyl-1-pentyne have been characterized using microwave spectroscopy and ab initio calculations. This research identified and assigned C s and C 1 conformers with stabilizing γ-CH/π interactions, providing insights into its molecular structure (Churchill, Milot, & Bohn, 2007).

Plasma Treatment and Membrane Technology

  • Enhanced Gas Permeability : Plasma treatment on poly(4-methyl-2-pentyne) membranes results in improved selectivity for various gases while reducing overall permeabilities. This indicates its potential application in gas separation and purification processes (Shao, Samseth, & Hägg, 2007).

Polymer Synthesis

  • Polymerization Methods : Research has been conducted on synthesizing polymers from 4-methyl-2-pentyne using various catalytic systems and conditions. This synthesis explores the structural and solubility properties of the resulting polymers, contributing to material science and polymer chemistry (Khotimsky et al., 2003).

Catalysis

  • Hydroalkoxylation and Hydroamination : A study on the catalysis of intramolecular hydroalkoxylation and hydroamination of alkynes, including 4-methyl-2-pentyne, has been conducted. This research provides insights into organic synthesis and chemical reaction mechanisms (Pouy et al., 2012).

Vibrational Spectroscopy

  • Vibrational Spectra Analysis : Investigations on the vibrational spectra of 4-methyl-2-pentyne have been performed, offering detailed information about its molecular structure and dynamics (Woodyard, Barbaree, & Crowder, 1992).

Thermal Decomposition Studies

  • Decomposition Mechanism : Research on the thermal decomposition of this compound in a single-pulse shock tube has contributed to a better understanding of its thermal stability and decomposition pathways (Tsang, 1970).

Hydrogen Separation

  • Mixed Matrix Membranes for Gas Separation : Studies on the effect of metal organic frameworks on the gas transport properties of poly(this compound) have demonstrated significant improvements in gas separation, particularly for hydrogen and CO2 (Abedini, Omidkhah, & Dorosti, 2014).

Mechanism of Action

Target of Action

4-Methyl-1-pentyne, also known as Isobutylacetylene or Isobutylethyne , is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond . The primary targets of this compound are organic molecules and biochemical pathways where it can participate in various chemical reactions due to its unsaturated nature .

Mode of Action

The mode of action of this compound primarily involves its interaction with other organic molecules through chemical reactions. As an alkyne, it is much more reactive than alkanes . It can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond in this compound can be broken, allowing it to form new bonds with other atoms or molecules .

Biochemical Pathways

For instance, it can be involved in the synthesis of larger organic molecules or polymers .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the molecules it interacts with. For instance, in a reaction with another organic molecule, it could lead to the formation of a larger molecule or a different compound with new properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other chemicals or substances can also impact its reactivity .

Safety and Hazards

4-Methyl-1-pentyne is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled or swallowed . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

Future Directions

4-Methyl-1-pentyne has potential applications in the synthesis of various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers . It is also used in the fabrication of mixed matrix membranes (MMMs) .

properties

IUPAC Name

4-methylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWICUICBZVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221778
Record name 1-Pentyne, 4-methyl-
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7154-75-8
Record name 4-Methyl-1-pentyne
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Record name 4-Methyl-1-pentyne
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Record name 1-Pentyne, 4-methyl-
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Record name 4-Methyl-1-pentyne
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Record name 4-METHYL-1-PENTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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